4-(N-Benzyl-N-methylamino)benzaldehyde
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Description
Benzaldehyde derivatives, such as “4-(N-Benzyl-N-methylamino)benzaldehyde”, are organic compounds that contain a benzene ring, an aldehyde group (-CHO), and an amine group (-NH2). They are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with an aldehyde group and an amine group attached. The exact structure would depend on the positions of these groups on the benzene ring .Scientific Research Applications
Chemical Synthesis and Catalysis
Research has explored the chemical reactivity of derivatives similar to 4-(N-Benzyl-N-methylamino)benzaldehyde, focusing on their potential in various synthetic pathways. For instance, studies on iminium salts produced through Meerwein alkylation have examined the alkylation of 4-(Dimethylamino)benzaldehyde at the nitrogen atom, highlighting its utility in synthesizing complex molecules (Froschauer et al., 2013). Another example is the catalytic activity of NiFe2O4 nanoparticles in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating the application of nanomaterials in facilitating chemical transformations with high selectivity and efficiency (Iraqui, Kashyap, & Rashid, 2020).
Photocatalysis and Environmental Applications
The modification of graphitic carbon nitride for the selective synthesis of benzaldehyde from benzyl alcohol under environmentally benign conditions showcases the application of metal-free photocatalysts in green chemistry. This study emphasizes the role of post-treatment routes in enhancing photocatalytic performance, offering insights into sustainable chemical synthesis (Lima et al., 2017).
Bioproduction and Biocatalysis
Engineering Escherichia coli for the renewable production of benzyl alcohol, which can be derived from benzaldehyde, underscores the potential of biotechnological routes in creating valuable chemicals from renewable resources. This approach leverages non-natural pathways and the optimization of microbial metabolism for the biosynthesis of aromatic compounds (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Advanced Materials and Nanotechnology
The synthesis of NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde represents an intersection of nanotechnology and catalysis. This research highlights the potential of nanoparticles in driving chemical reactions with high efficiency and selectivity, paving the way for innovative applications in materials science (Iraqui, Kashyap, & Rashid, 2020).
Properties
IUPAC Name |
4-[benzyl(methyl)amino]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,12H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKGOYYFLICJFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570838 |
Source
|
Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-41-4 |
Source
|
Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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